molecular formula C15H13BrFN B13715312 5-Bromo-3-fluoro-9,9-dimethyl-9,10-dihydroacridine

5-Bromo-3-fluoro-9,9-dimethyl-9,10-dihydroacridine

Cat. No.: B13715312
M. Wt: 306.17 g/mol
InChI Key: DTGCRILIUQALFX-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-9,9-dimethyl-9,10-dihydroacridine is a chemical compound that belongs to the class of acridines. Acridines are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry. This compound, in particular, is characterized by the presence of bromine and fluorine substituents on the acridine core, which can significantly influence its chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoro-9,9-dimethyl-9,10-dihydroacridine typically involves multi-step organic reactions. One common method is the Buchwald-Hartwig cross-coupling reaction, which is used to introduce the bromine and fluorine substituents onto the acridine core . The reaction conditions often involve the use of palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoro-9,9-dimethyl-9,10-dihydroacridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted acridines, acridones, and biaryl compounds, which can have various applications in organic synthesis and material science.

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-9,9-dimethyl-9,10-dihydroacridine in photophysical applications involves the process of thermally activated delayed fluorescence (TADF). In TADF, the compound undergoes intersystem crossing from the singlet excited state to the triplet state, followed by reverse intersystem crossing back to the singlet state, resulting in delayed fluorescence . This mechanism enhances the efficiency of light emission in OLEDs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-fluoro-9,9-dimethyl-9,10-dihydroacridine is unique due to its specific substituents, which impart distinct electronic and photophysical properties. These properties make it particularly valuable in the development of advanced materials for organic electronics and photophysics.

Properties

Molecular Formula

C15H13BrFN

Molecular Weight

306.17 g/mol

IUPAC Name

5-bromo-3-fluoro-9,9-dimethyl-10H-acridine

InChI

InChI=1S/C15H13BrFN/c1-15(2)10-7-6-9(17)8-13(10)18-14-11(15)4-3-5-12(14)16/h3-8,18H,1-2H3

InChI Key

DTGCRILIUQALFX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC=C2)Br)NC3=C1C=CC(=C3)F)C

Origin of Product

United States

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